molecular formula C13H14O2 B14736329 2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester CAS No. 5750-22-1

2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester

Cat. No.: B14736329
CAS No.: 5750-22-1
M. Wt: 202.25 g/mol
InChI Key: MRDFTMUIMUMNDF-UHFFFAOYSA-N
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Description

2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a butadienoic acid backbone with a methyl and phenyl group substitution, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester typically involves the esterification of 2,3-butadienoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Mechanism of Action

The mechanism of action of 2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester is unique due to its specific substitution pattern and the presence of both a methyl and phenyl group on the butadienoic acid backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

5750-22-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C13H14O2/c1-3-15-13(14)11(2)9-10-12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3

InChI Key

MRDFTMUIMUMNDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=CC1=CC=CC=C1)C

Origin of Product

United States

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